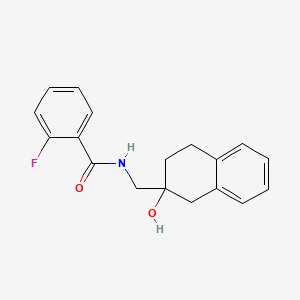

2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide” is a benzamide derivative with a fluoro substituent on the benzene ring and a tetrahydronaphthalen-2-ylmethyl group attached to the nitrogen of the amide .

Molecular Structure Analysis

The compound contains a benzene ring, indicating aromatic character, and a fluoro substituent, which is likely to influence the electronic properties of the molecule . The tetrahydronaphthalen-2-ylmethyl group is a bicyclic structure, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis

Benzamides and their derivatives are known to undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions . The presence of the fluoro substituent might make the benzene ring more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the fluoro and tetrahydronaphthalen-2-ylmethyl groups .Scientific Research Applications

Design and Synthesis of Opioid Ligands

A study focused on the design, synthesis, and structure-activity relationship of novel small molecule opioid ligands, including compounds with amino, amide, and hydroxy substitutions on the tetrahydronaphthalen-yl methyl moiety. The research found that hydroxyl substitution at specific positions led to ligands with high binding affinities and selectivity towards the μ opioid receptor, highlighting the potential for developing targeted opioid therapies (Deekonda et al., 2016).

Colorimetric Sensing of Fluoride Anions

Another study synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and explored their solid-state properties and hydrogen bonding interactions. One derivative demonstrated a significant color transition in response to fluoride anions, indicating its potential as a colorimetric sensor for detecting fluoride levels in various settings (Younes et al., 2020).

PET Imaging of Retinoid X Receptor

Research into a fluorine-18-labeled bexarotene analogue for PET imaging of the retinoid X receptor demonstrated the synthesis of a specific compound with high radiochemical yield and specific activity. This study contributes to the development of diagnostic tools for diseases associated with retinoid X receptor dysregulation (Wang et al., 2014).

Imaging the Sigma2 Receptor Status of Solid Tumors

A series of fluorine-containing benzamide analogs was developed for PET imaging of the sigma2 receptor status in solid tumors. The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, providing valuable insights for cancer diagnosis and treatment planning (Tu et al., 2007).

Future Directions

properties

IUPAC Name |

2-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-8-4-3-7-15(16)17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)11-18/h1-8,22H,9-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYFSRQPXSDMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)

![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B2648777.png)

![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2648781.png)

![1-(4-Phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2648782.png)

![N-cyclohexyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2648783.png)